molecular formula C15H17NO4S3 B2688940 3-((2,5-Dimethoxyphenyl)sulfonyl)-2-(thiophen-3-yl)thiazolidine CAS No. 2034263-15-3

3-((2,5-Dimethoxyphenyl)sulfonyl)-2-(thiophen-3-yl)thiazolidine

Cat. No.: B2688940
CAS No.: 2034263-15-3
M. Wt: 371.48
InChI Key: IIUQFXXEFBKLCX-UHFFFAOYSA-N
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Description

3-((2,5-Dimethoxyphenyl)sulfonyl)-2-(thiophen-3-yl)thiazolidine is a complex organic compound featuring a thiazolidine ring substituted with a thiophene group and a sulfonyl group attached to a dimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,5-Dimethoxyphenyl)sulfonyl)-2-(thiophen-3-yl)thiazolidine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazolidine Ring: This can be achieved by reacting a thiol with an α-haloamide under basic conditions.

    Introduction of the Thiophene Group: The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Attachment of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Dimethoxyphenyl Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under various conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides and thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 3-((2,5-Dimethoxyphenyl)sulfonyl)-2-(thiophen-3-yl)thiazolidine is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may be investigated for its potential bioactivity. The presence of the thiazolidine ring, sulfonyl group, and thiophene moiety suggests it could interact with various biological targets, possibly exhibiting antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound could be explored as potential therapeutic agents. The structural features of this compound may allow it to interact with specific enzymes or receptors, leading to the development of new drugs.

Industry

In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its potential for chemical modification and stability.

Mechanism of Action

The mechanism of action of 3-((2,5-Dimethoxyphenyl)sulfonyl)-2-(thiophen-3-yl)thiazolidine would depend on its specific application. In a biological context, it might interact with enzymes or receptors through its sulfonyl and thiazolidine groups, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine Derivatives: Compounds like thiazolidinediones, which are used as antidiabetic agents.

    Sulfonyl Compounds: Various sulfonyl-containing drugs, such as sulfonamides, which are used as antibiotics.

    Thiophene Derivatives: Compounds like thiophene-based drugs, which have applications in treating various diseases.

Uniqueness

3-((2,5-Dimethoxyphenyl)sulfonyl)-2-(thiophen-3-yl)thiazolidine is unique due to the combination of its structural features. The presence of both a thiazolidine ring and a thiophene group, along with a sulfonyl group attached to a dimethoxyphenyl moiety, provides a distinctive set of chemical properties and potential biological activities that are not commonly found in other compounds.

This compound’s unique structure allows for a wide range of chemical reactions and modifications, making it a versatile building block in synthetic chemistry and a promising candidate for various scientific research applications.

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)sulfonyl-2-thiophen-3-yl-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S3/c1-19-12-3-4-13(20-2)14(9-12)23(17,18)16-6-8-22-15(16)11-5-7-21-10-11/h3-5,7,9-10,15H,6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUQFXXEFBKLCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCSC2C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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